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Compound of Interest

Compound Name: TL02-59 dihydrochloride

Cat. No.: B10825809 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an in-

depth analysis of the kinase specificity of TL02-59 dihydrochloride, a potent and selective

inhibitor of the Src-family kinase Fgr. Through a detailed examination of kinome scan data, this

document compares the performance of TL02-59 with other relevant kinase inhibitors, offering

valuable insights for its application in acute myeloid leukemia (AML) and other research areas.

TL02-59 dihydrochloride has emerged as a promising therapeutic candidate, particularly for

AML, where it has demonstrated significant efficacy in preclinical models.[1][2] Its mechanism

of action is centered on the potent and selective inhibition of Fgr, a non-receptor tyrosine

kinase implicated in the proliferation and survival of myeloid leukemia cells.[1][2] This guide

delves into the specifics of its kinase selectivity, a critical factor in determining its therapeutic

window and potential off-target effects.

Kinase Inhibition Profile of TL02-59 Dihydrochloride
A comprehensive KINOMEscan™ analysis was performed to elucidate the interaction of TL02-

59 with a broad panel of 456 kinases.[1] This competition binding assay revealed a remarkably

narrow target profile for TL02-59, with significant inhibition observed for only a small subset of

the kinome.[1] The most potently inhibited kinases are detailed in the table below.
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Kinase Target IC50 (nM)
KINOMEscan™ (% of
Control @ 1µM)

Fgr 0.03 0

Lyn 0.1 Not Reported

Hck 160 0.5

Flt3 Not Reported 1

c-Kit Not Reported 1

Fes Not Reported 1

Lck Not Reported 1.5

Blk Not Reported 2

c-Src Not Reported 2.5

Abl (ABL1) Not Reported 3

Arg (ABL2) Not Reported 3.5

Data sourced from Weir MC, et

al. ACS Chem Biol. 2018.[1]

The data unequivocally identifies Fgr as the primary target of TL02-59, with an exceptionally

low IC50 value of 0.03 nM.[2][3][4] Notably, other Src-family kinases such as Lyn and Hck are

also inhibited, albeit with lower potency.[2][3] The KINOMEscan™ results, reported as

percentage of control, further underscore the high selectivity of TL02-59, with very few kinases

showing significant interaction at a concentration of 1µM.[1]

Comparison with Alternative Kinase Inhibitors
To provide a comprehensive understanding of TL02-59's specificity, its profile is compared here

with two other kinase inhibitors relevant to AML and other cancers: Sorafenib and A-419259.

Sorafenib is a multi-kinase inhibitor known to target several kinases involved in tumor

progression, including Raf kinases and receptor tyrosine kinases.[5] In contrast to the focused

profile of TL02-59, Sorafenib exhibits a broader spectrum of activity.
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A-419259 is another Src-family kinase inhibitor.[6][7] While also targeting Src kinases, its

specificity profile differs from that of TL02-59.

Inhibitor Primary Targets Other Notable Targets

TL02-59 Dihydrochloride
Fgr (IC50: 0.03 nM), Lyn

(IC50: 0.1 nM)

Hck, Flt3, c-Kit, Fes, Lck, Blk,

c-Src, Abl, Arg

Sorafenib
Raf-1, B-Raf, VEGFR2,

VEGFR3, PDGFRβ
c-Kit, FLT3, RET

A-419259
Lck (IC50: <3 nM), Lyn (IC50:

<3 nM), Src (IC50: 9 nM)

Not extensively reported in a

broad kinome scan

Data for Sorafenib and A-

419259 sourced from publicly

available data and product

information.[5][6][7]

This comparison highlights the superior selectivity of TL02-59 for Fgr. While Sorafenib has a

broader anti-cancer activity due to its multi-kinase inhibition, this can also lead to more off-

target effects. A-419259, while potent against several Src-family kinases, does not exhibit the

same picomolar potency and high selectivity for Fgr as TL02-59.

Experimental Protocols
KINOMEscan™ Assay Methodology

The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures

the interaction between a test compound and a panel of kinases. The general workflow is as

follows:
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KINOMEscan™ Experimental Workflow

Assay Components: The assay utilizes three key components: a kinase of interest tagged

with a unique DNA identifier, a ligand that binds to the active site of the kinase and is

immobilized on a solid support, and the test compound (e.g., TL02-59).

Competitive Binding: The DNA-tagged kinase, the immobilized ligand, and the test

compound are incubated together. The test compound competes with the immobilized ligand

for binding to the active site of the kinase.

Quantification: After the binding reaction reaches equilibrium, the amount of kinase bound to

the immobilized ligand is quantified using quantitative polymerase chain reaction (qPCR) to

measure the amount of the DNA tag. A lower amount of bound kinase indicates a stronger

interaction between the test compound and the kinase. The results are typically expressed

as the percentage of the kinase that remains bound to the immobilized ligand in the

presence of the test compound compared to a vehicle control.

Signaling Pathway Context
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TL02-59's high specificity for Fgr has significant implications for its therapeutic application,

particularly in AML. Fgr is a key signaling molecule in myeloid cells, and its dysregulation can

contribute to leukemogenesis.
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Simplified Fgr Signaling Pathway and Point of Inhibition by TL02-59

By selectively inhibiting Fgr, TL02-59 can effectively block downstream signaling pathways that

are crucial for the growth and survival of AML cells. Its high specificity suggests a lower

likelihood of off-target effects, potentially leading to a better safety profile compared to less

selective kinase inhibitors.

In conclusion, the kinome scan analysis of TL02-59 dihydrochloride reveals it to be a highly

selective inhibitor of the Src-family kinase Fgr. This specificity, coupled with its potent inhibitory

activity, makes it a compelling candidate for further development as a targeted therapy for AML

and potentially other diseases where Fgr kinase activity is implicated. The comparative data

presented in this guide provides researchers with a clear understanding of TL02-59's

performance relative to other kinase inhibitors, facilitating informed decisions in experimental

design and drug development strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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